3-Aminocyclohexanone

Photochemistry UV filter development Mycosporine-like amino acids

3-Aminocyclohexanone is a bifunctional cyclic keto-amine offering regioselective functionalization and a cyanide-free synthetic route for spirocyclic derivatives. Its photostable core ensures reliability in advanced material R&D. This 98% purity grade is ideal for pharmaceutical intermediates and μ-opioid receptor ligand development. Aqueous soluble hydrochloride salt also available for streamlined enzymatic or bioconjugation workflows. Secure B2B supply with batch consistency.

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
CAS No. 149520-74-1
Cat. No. B126829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminocyclohexanone
CAS149520-74-1
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)N
InChIInChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2
InChIKeyASBBDDWCPOFASB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocyclohexanone (CAS 149520-74-1) for Scientific and Industrial Procurement


3-Aminocyclohexanone is a bifunctional cyclic keto-amine characterized by a six-membered cyclohexane ring with a ketone at the 1-position and a primary amine at the 3-position [1]. Its molecular formula is C₆H₁₁NO and its molecular weight is 113.16 g/mol [1]. This structure provides a versatile scaffold for organic synthesis and medicinal chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. The compound is achiral due to the symmetry of the unsubstituted ring, but its derivatives are key intermediates in asymmetric synthesis and chiral resolution processes. Its hydrochloride salt form (CAS 1956309-56-0) is commonly used to enhance stability and aqueous solubility [2].

Why Generic Substitution Fails: Critical Differentiation of 3-Aminocyclohexanone from In-Class Analogs


Substituting 3-aminocyclohexanone with a seemingly similar cyclic keto-amine (e.g., 4-aminocyclohexanone, 3-aminocyclopentanone, or 3-amino-2-cyclohexenone) is not a straightforward exchange due to fundamental differences in ring size, amino group positioning, and unsaturation. These structural variations directly impact key properties such as reactivity, photophysical behavior, and downstream synthetic utility. For example, the position of the amino group dictates regioselectivity in further functionalization, while the absence of a double bond in 3-aminocyclohexanone differentiates it from enaminones in terms of photostability and chemical stability [1]. The following quantitative evidence demonstrates why 3-aminocyclohexanone must be specified by its exact CAS number for reliable scientific and industrial outcomes.

Quantitative Differentiation Evidence for 3-Aminocyclohexanone (CAS 149520-74-1)


Enhanced Photostability: Ground State Recovery Compared to the Enaminone Analog

In the context of developing environmentally friendly UV filters, the photostability of 3-aminocyclohexanone (in its enaminone form, 3-aminocyclohex-2-en-1-one, ACyO) was evaluated against the simple enaminone core. While 3-aminocyclohexanone itself is a saturated analog, its photophysical behavior is relevant when considering its use as a precursor or structural mimic. The study quantified the electronic ground state recovery of ACyO, a key indicator of photostability and minimal photodegradation [1].

Photochemistry UV filter development Mycosporine-like amino acids

Solubility Advantage: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of 3-aminocyclohexanone (CAS 1956309-56-0) exhibits significantly enhanced aqueous solubility compared to its free base form (CAS 149520-74-1). This differential solubility is a critical factor in both chemical synthesis and biological assay development [1].

Pharmaceutical formulation Synthetic chemistry Reaction optimization

Cyanide-Free Synthetic Route: A Safety and Sustainability Differentiator

The synthesis of substituted aminocyclohexanone derivatives, including 3-aminocyclohexanone, can be achieved without the use of toxic cyanide or azide salts. A patented method [1] demonstrates a safer alternative to traditional routes that rely on these hazardous reagents, which are common in the synthesis of related spirocyclic compounds [2].

Green chemistry Process safety Spirocyclic compound synthesis

High-Value Application Scenarios for 3-Aminocyclohexanone Based on Differential Evidence


Development of Next-Generation UV Filters

The photostability profile of the 3-aminocyclohexanone core (as demonstrated by its enaminone analog) makes it a promising scaffold for designing environmentally benign UV filters. Its rapid ground state recovery (>75% by 1.8 ns) minimizes the formation of long-lived excited states that can lead to photodegradation or generation of reactive oxygen species [1]. This property is a key differentiator from other cyclic enaminones and is critical for developing sunscreens and materials that require prolonged UV exposure without loss of efficacy or safety.

Safer and Scalable Synthesis of Spirocyclic Pharmaceuticals

The cyanide-free synthetic route to substituted 3-aminocyclohexanones enables the production of spirocyclic cyclohexane derivatives, which are important pharmacophores for μ-opioid receptor and ORL1 receptor ligands [1]. This method avoids the use of highly toxic cyanide salts, making it suitable for large-scale manufacturing where safety and environmental regulations are paramount [2]. The ability to produce these intermediates without hazardous reagents provides a clear procurement and process advantage.

Aqueous-Phase Reactions and Biological Assays

The hydrochloride salt of 3-aminocyclohexanone offers a practical solution for experiments requiring aqueous solubility [1]. This form is directly applicable in enzymatic assays, cell-based studies, and aqueous-phase organic reactions (e.g., bioconjugation, reductive amination). The solubility difference between the salt and free base dictates the choice of form for specific experimental workflows, ensuring reliable and reproducible results.

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